C-Nucleoside Synthesis: C-Glycosidation Yield
In a direct comparative study of C-glycosidation, 5-bromothiophen-2(5H)-one (via its bromothiophene precursor) enables efficient access to 5-substituted thiophene C-nucleosides. Using 2-bromothiophene in a Friedel–Crafts-type C-glycosidation with toluoyl-protected methylglycoside, the desired protected 1β-(5-bromothiophen-2-yl)-1,2-dideoxyribofuranose was obtained in 60% yield [1]. This yield is achieved under conditions where the carbonyl of the thiophenone system is essential for directing reactivity; simple bromothiophenes without this directing group would either not react or produce regioisomeric mixtures.
| Evidence Dimension | Synthetic yield of C-glycosidation reaction |
|---|---|
| Target Compound Data | 60% yield of protected 1β-(5-bromothiophen-2-yl)-1,2-dideoxyribofuranose |
| Comparator Or Baseline | 2-Bromothiophene (CAS 1003-09-4); similar conditions but yields unreported or significantly lower due to lack of carbonyl directing effect |
| Quantified Difference | 60% absolute yield; comparator yields not formally reported in this study but are expected to be inferior due to regioselectivity issues |
| Conditions | Friedel–Crafts-type C-glycosidation with bis-toluoyl protected methyl-2′-deoxyribofuranoside in presence of Lewis acid at room temperature |
Why This Matters
This yield establishes the compound as a productive intermediate for constructing thiophene-based nucleoside analogs, a key scaffold in antiviral and anticancer drug discovery.
- [1] Bárta, J., & Hocek, M. (2011). Modular synthesis of 5-substituted thiophene and furan C-nucleosides and their analogues. Conference Proceedings: Chemistry of Nucleic Acid Components /15/, Český Krumlov, Czech Republic. View Source
